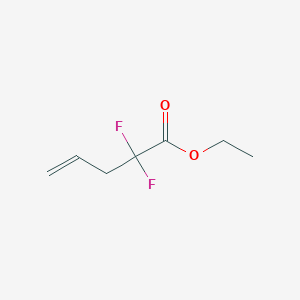

Ethyl 2,2-difluoropent-4-enoate

Beschreibung

Significance of Fluorine in Organic Molecules and its Impact on Reactivity and Biological Activity

Fluorine is the most electronegative element, and its small atomic radius is comparable to that of hydrogen. tcichemicals.com When incorporated into an organic molecule, fluorine imparts unique properties. The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, leading to high thermal and oxidative stability. nih.govchinesechemsoc.orglew.ro This stability is a key reason for the use of fluorinated compounds in materials science, such as in the production of fluoropolymers like Teflon. numberanalytics.com

The high electronegativity of fluorine significantly influences the electronic properties of a molecule, which can alter its reactivity and biological activity. chinesechemsoc.orgnumberanalytics.com In medicinal chemistry and agrochemistry, the strategic placement of fluorine atoms can enhance a molecule's binding affinity to target proteins, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which affects its absorption and distribution in biological systems. chinesechemsoc.orglew.ro It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org For instance, monofluoroacetic acid, structurally similar to the vital biological molecule acetic acid, can deceptively enter the citric acid cycle and inhibit it, demonstrating potent toxicity. tcichemicals.com

Overview of Geminal Difluoromethylene (CF₂) Motifs in Contemporary Organic Synthesis

The geminal difluoromethylene (CF₂) group is a particularly important structural motif in modern organic synthesis. rsc.org The substitution of a methylene (B1212753) (CH₂) group with a CF₂ group can lead to significant changes in molecular conformation and electronic distribution. rsc.orgnih.gov This substitution results in a localized charge inversion and a widening of the bond angle. rsc.org

These gem-difluoromethylene groups are prominent in drug discovery as they can serve as a bioisostere for a carbonyl group or other functional groups, helping to modulate physicochemical properties and mitigate metabolic oxidation. rsc.org The development of synthetic methods to introduce the CF₂ group into organic molecules is an active area of research, with catalysis-based routes being intensively pursued. nih.govresearchgate.net These methods provide access to versatile building blocks, often called "linchpins," that can be used to construct more complex fluorinated molecules for medicinal chemistry and materials science. rsc.orgnih.gov

Historical Context and Evolution of Research on Ethyl 2,2-difluoropent-4-enoate and Related Fluoroenoates

The journey of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govnumberanalytics.com One of the earliest examples of synthesizing an organofluorine compound was by Alexander Borodin in 1862, who performed a halogen exchange reaction. nih.gov The field saw dramatic development during World War II, particularly with the advent of fluorochemicals for industrial applications. nih.gov

The synthesis of α-fluoroenoates and related compounds has been a subject of interest for many decades. Historically, the reduction of carboxylic acid derivatives to aldehydes, a key transformation in organic synthesis, was challenging due to over-reduction. thieme-connect.dethieme-connect.de The Rosenmund reduction, developed in 1918, was an early method for this conversion. thieme-connect.de Over time, more selective reagents and methods were developed.

Research into the synthesis of compounds like this compound has benefited from the broader advancements in fluorination chemistry. One documented synthesis involves the esterification of 2,2-difluoro-4-pentenoic acid with ethanol (B145695). prepchem.com The development of various synthetic strategies, such as those involving Claisen rearrangements or the use of organometallic reagents, has expanded the toolkit for creating difluorinated structures. thieme-connect.delookchem.com The evolution of biocatalytic methods, for instance, using ene reductase enzymes for the asymmetric reduction of α-fluoroenoates, represents the cutting edge of this field, offering highly selective routes to chiral fluorinated molecules. chemrxiv.org

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to present its chemical and physical properties, detail its synthesis and reactivity, and discuss its applications as a building block in organic synthesis. By situating this specific compound within the broader context of organofluorine chemistry, this work aims to highlight the importance of fluorinated motifs in modern chemical research.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 110482-96-7 | chemwhat.com |

| Molecular Formula | C₇H₁₀F₂O₂ | sigmaaldrich.com |

| Molecular Weight | 164.15 g/mol | uni.lu |

| Boiling Point | 128 °C | chemwhat.com |

| Density | 1.068 g/cm³ | chemwhat.com |

| Flash Point | 31 °C | chemwhat.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | YWORETBGSIWDRB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoropent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWORETBGSIWDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555086 | |

| Record name | Ethyl 2,2-difluoropent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110482-96-7 | |

| Record name | Ethyl 2,2-difluoropent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,2 Difluoropent 4 Enoate

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to Ethyl 2,2-difluoropent-4-enoate, starting from readily accessible materials. These approaches include classical esterification, modern cross-coupling reactions, and reactions involving specific difluoromethylating agents.

Esterification of 2,2-Difluoro-4-pentenoic Acid with Ethanol (B145695)

A primary and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2,2-difluoro-4-pentenoic acid, with ethanol. prepchem.com This type of reaction is a classic technique in organic chemistry where a carboxylic acid and an alcohol react in the presence of an acid catalyst. georganics.skchemguide.co.uk

The reaction is typically slow and reversible. chemguide.co.uk In a documented procedure, 38.5 grams of 2,2-difluoro-4-pentenoic acid are esterified with ethanol, resulting in a high yield of the target ester. prepchem.com The process yields 41.3 grams (89%) of this compound, which presents as a colorless oil. prepchem.com To improve the yield in such reversible reactions, principles like using one reactant in large excess can be applied. georganics.sk

| Reagent 1 | Reagent 2 | Product | Yield | Reference |

| 2,2-Difluoro-4-pentenoic Acid | Ethanol | This compound | 89% | prepchem.com |

Reaction of Alkenyl Boronates and Bromodifluoroacetates via Copper-Mediated C-C Coupling

A modern and versatile method involves the copper-mediated C-C coupling of alkenyl boronates and bromodifluoroacetates. researchgate.netchemrxiv.org This reaction utilizes a catalytic system of copper powder and tetramethylethylenediamine (TMEDA) in a solvent like dimethyl sulfoxide (B87167) (DMSO). chemrxiv.orgchemrxiv.org The process successfully produces the corresponding C-C coupling products, including this compound, in yields ranging from 35% to 93%. researchgate.netchemrxiv.org

A significant advantage of this method is its tolerance for a wide array of functional groups, such as phenol, ether, thioether, and protected amino, hydroxy, ketone, and carboxylic acid moieties. researchgate.netchemrxiv.org The reaction is also scalable, proving effective for multigram synthesis. chemrxiv.orgchemrxiv.org However, a notable characteristic of this process is its typically low diastereoselectivity, which leads to the formation of approximately 1:1 E/Z isomeric mixtures when starting from pure E or Z alkenyl boronates. researchgate.netchemrxiv.org

| Catalytic System | Substrate 1 | Substrate 2 | Yield Range | Key Feature | Reference |

| Copper powder / TMEDA | Alkenyl Boronates | Bromodifluoroacetates | 35-93% | Wide functional group tolerance | researchgate.netchemrxiv.orgchemrxiv.org |

The proposed mechanism for the copper-mediated C-C coupling reaction is believed to involve both radical and organocopper intermediates. researchgate.netchemrxiv.orgresearchgate.net The reaction is thought to initiate with a classic copper(0)-mediated halogen atom transfer (XAT) from the bromodifluoroacetate, which generates a radical species and a copper(I) intermediate. chemrxiv.org

This copper(I) species then undergoes transmetalation with the alkenyl boronate to create an alkenylcopper compound. chemrxiv.org This compound, in turn, reacts with the previously formed radical. chemrxiv.org This latter step can proceed through two potential pathways: the formation of an organocopper(II) compound or, more likely, a radical addition to the double bond of the alkenylcopper intermediate. chemrxiv.org The observed formation of E/Z isomer mixtures in the final products lends stronger support to the radical addition pathway. chemrxiv.org The catalytic cycle is completed by the elimination of copper from the intermediate, which regenerates the copper(0) catalyst and yields the final difluorinated product. chemrxiv.org

Reaction of Allyl Bromo- or Chloro-acetate Derivatives with Difluoromethylating Reagents

The synthesis of fluorinated compounds often relies on the use of specific fluoroalkylating agents. cas.cn Reagents such as (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) are used to generate a (phenylsulfonyl)difluoromethyl anion, which acts as a nucleophile. cas.cn This anion is considered a "hard" nucleophile and typically undergoes 1,2-addition reactions with α,β-unsaturated carbonyl compounds. cas.cn While the direct synthesis of this compound from an allyl acetate (B1210297) derivative using this specific method is not explicitly detailed in the surveyed literature, the general principle is established. This strategy could theoretically be applied by reacting an appropriate allyl electrophile with a difluoromethyl carbanion equivalent to construct the carbon skeleton of the target molecule. The introduction of difluoromethyl groups is a key strategy in medicinal chemistry. dicp.ac.cn

Synthesis involving Zinc and Titanium Tetrachloride in Methylenation Reactions

The use of zinc and titanium tetrachloride in organic synthesis is often associated with olefination or methylenation reactions, such as those employing the Lombardo or Tebbe reagents. A patent discloses a method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate using a composite metal catalyst that includes titanium tetrachloride, among other Lewis acids. google.com Another process uses zinc powder for the reductive dehalogenation of ethyl 4,4-difluoro-4-chloro-3-oxo-butanoate to prepare ethyl 4,4-difluoro-3-oxo-butanoic acid. googleapis.com However, there is no specific information available in the searched literature describing a direct synthesis of this compound through a methylenation reaction involving a zinc and titanium tetrachloride system.

Synthesis from Precursors and Related Building Blocks

This compound and its immediate precursors serve as valuable building blocks for creating more complex fluorinated molecules. The precursor 2,2-difluoro-4-pentenoic acid, for instance, is a key starting material for synthesizing fluorinated heterocyclic compounds. smolecule.com One documented application is its use in an iodolactonization reaction to produce a γ-lactone, which is a precursor for 5-hydroxy-3,3-difluoropiperidine. researchgate.net

Similarly, the coupling reaction between an alkenyl iodide and ethyl bromodifluoroacetate, which utilizes copper powder, is a crucial step in the convergent synthesis of analogues of the natural product fostriecin. researchgate.net This demonstrates the utility of difluoroacetate (B1230586) esters as fundamental building blocks in the assembly of complex molecular architectures. researchgate.net The presence of the difluorinated group in these building blocks can significantly alter the biological and chemical properties of the final products. smolecule.com

Derivations from 2,2-Difluoropent-4-enoic Acid

A primary and direct method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2,2-difluoropent-4-enoic acid. prepchem.com This acid is a known compound that can be synthesized through methods such as the fluorination of pentanoic acid derivatives. smolecule.com

The esterification process involves the reaction of 2,2-difluoropent-4-enoic acid with ethanol. A documented procedure reports the successful esterification of 38.5 g (0.28 mol) of 2,2-difluoropent-4-enoic acid with ethanol, yielding 41.3 g (89%) of this compound as a colorless oil. prepchem.com The reaction is analogous to standard esterification procedures, which can be catalyzed by acids or carried out using coupling agents. prepchem.comorgsyn.org

Table 1: Synthesis of this compound via Esterification

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2,2-Difluoropent-4-enoic Acid | Ethanol | This compound | 89% | prepchem.com |

Synthesis via Olefination Reactions

Olefination reactions are powerful tools for the construction of alkenes, and various modifications have been developed to synthesize fluorinated esters with high stereoselectivity. While direct synthesis of this compound using these methods is not explicitly detailed in the provided search results, the principles of these reactions are widely applied to related difluoroenoates.

Horner-Wadsworth-Emmons (HWE) Olefination for Related Difluoroenoates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction mechanism involves the deprotonation of a phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.orgwikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the alkene. wikipedia.orgorganic-chemistry.org

The HWE reaction's stereoselectivity is influenced by the steric bulk of the phosphonate and any electron-withdrawing groups. wikipedia.org For the synthesis of related α,β-unsaturated esters, the HWE reaction provides a reliable method for carbon chain elongation. nrochemistry.com While specific examples for this compound are not provided, the general applicability of the HWE reaction suggests its potential in synthesizing such compounds. For instance, the olefination of aldehydes with phosphonates bearing electron-withdrawing groups is a key strategy. nrochemistry.com

Still-Gennari Olefination for Related Difluoroenoates

A significant modification of the HWE reaction is the Still-Gennari olefination, which is renowned for its ability to produce (Z)-alkenes with high stereoselectivity. ic.ac.uknumberanalytics.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strongly dissociating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. wikipedia.orgnumberanalytics.com The use of these electron-deficient phosphonates accelerates the elimination of the oxaphosphetane intermediate, leading to the preferential formation of the (Z)-alkene. wikipedia.orgnrochemistry.com

This methodology has been successfully applied in the synthesis of complex molecules where the Z-geometry of a double bond is crucial. numberanalytics.comresearchgate.net For example, the Still-Gennari olefination of TBS-protected 3,3-difluoro-4-hydroxy-2-ones has been used to produce the Z-isomer of 4,4-difluoropent-2-enoates. researchgate.net This highlights the potential of the Still-Gennari approach for the stereoselective synthesis of related difluoroenoates.

Stereoselective Olefination Strategies in Fluorinated Systems

The control of stereoselectivity in the synthesis of fluorinated alkenes is a significant challenge due to the minimal energy difference between stereoisomers. cas.cn Various olefination strategies have been developed to address this, including the Julia-Kocienski olefination and methods employing fluorinated sulfoximines.

The Julia-Kocienski olefination has proven to be a versatile method for assembling fluoroalkenes. nih.gov The stereochemical outcome of this reaction can be influenced by reaction conditions, such as the choice of base and solvent. nih.govcuny.edu For example, using LHMDS in polar solvents can favor the Z-isomer, while KHMDS in THF at low temperatures can lead to the E-isomer, although this is not universally applicable across all substrates. nih.gov

Another innovative approach involves the use of fluorinated sulfoximines in a Julia-Kocienski-type reaction. cas.cn This method allows for the highly stereoselective synthesis of terminal monofluoroalkenes from carbonyl compounds. cas.cn The sulfoximidoyl group plays a critical role in controlling the stereoselectivity of the olefination. cas.cn

Applications of Diazocarbonyl Compounds in the Synthesis of Fluorinated Esters

α-Diazocarbonyl compounds are versatile precursors for the synthesis of α-fluorocarbonyl compounds, including fluorinated esters. nih.gov A notable method involves a copper-catalyzed H-F insertion into α-diazocarbonyl compounds using potassium fluoride (B91410) (KF) and hexafluoroisopropanol (HFIP). nih.govprinceton.eduorganic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.govprinceton.edu

The reaction is general for various α-diazocarbonyl precursors, including diazoacetates, and can be adapted for radiofluorination with [¹⁸F]KF, which is significant for the synthesis of PET tracers. nih.govprinceton.edu While acceptor/acceptor α-diazoester compounds are unreactive, this method provides a direct route to α-fluorinated esters from other suitable diazo precursors. nih.gov

Another strategy involves the Hooz multicomponent reaction, which couples diazocarbonyl compounds with organoboranes and an electrophile. A modification of this reaction allows for the simultaneous introduction of an aryl group and a trifluoromethylthio (SCF₃) group. rsc.org This has been extended to phenylation-fluorination, although with lower yields compared to the trifluoromethylthiolation. rsc.org

Utilizing Ethoxycarbonylketene-Induced Electrophilic Ring Expansion in Aziridines for Fluoroalkanoates

While not directly leading to the synthesis of this compound, a related synthetic methodology involves the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. beilstein-journals.orgd-nb.infonih.gov In this process, the diazo compound generates an alkoxycarbonylketene, which then undergoes an electrophilic ring expansion with the aziridine (B145994) to produce alkyl 2-(oxazolin-2-yl)alkanoates. beilstein-journals.orgd-nb.infonih.gov This reaction is notable for being catalyst-free and proceeding in good to excellent yields under microwave heating. beilstein-journals.orgd-nb.infonih.gov The methodology is applicable to the synthesis of various oxazoline (B21484) derivatives, including amides and phosphonates. beilstein-journals.orgd-nb.info Although this specific reaction yields oxazoline structures rather than fluoroalkanoates, the use of diazocarbonyl compounds as precursors to reactive ketenes demonstrates a versatile synthetic strategy that could potentially be adapted for the synthesis of fluorinated esters with different starting materials or reaction pathways.

Advanced Synthetic Transformations Leading to this compound Scaffolds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. sioc-journal.cn Consequently, the development of synthetic methods for accessing fluorinated building blocks is of significant interest. The following sections detail advanced strategies for the synthesis of this compound and related structures.

Fluoroallylboration-Olefination Sequences

A powerful strategy for the synthesis of gem-difluorinated compounds involves the asymmetric fluoroallylboration of aldehydes. This method provides access to chiral γ,γ-difluoroallylboronates which can then react with aldehydes to form gem-difluorinated homoallyl alcohols with high enantiomeric excess. acs.orgacs.orgnih.gov

The synthesis of the chiral difluoroallylboronate reagent can be achieved through the homologation of benzyloxydifluorovinyllithium with a bulky chiral iodomethylboronate. acs.org Subsequent reaction with an aldehyde, such as benzaldehyde, yields the corresponding gem-difluorinated homoallyl alcohol. acs.org Research has demonstrated that the use of a 2-phenylbornane-2,3-diol-derived reagent can lead to good yields and enantiomeric excesses ranging from 77–95%. acs.orgacs.org

This fluoroallylboration step sets the stage for a subsequent olefination reaction to construct the pentenoate backbone. A Horner-Wadsworth-Emmons (HWE) or Still-Gennari olefination of the TBS-protected 3,3-difluoro-4-hydroxy-2-ones, derived from the initial fluoroallylboration of aldehydes, selectively produces the (Z)-isomer of 4,4-difluoropent-2-enoates. nih.govresearchgate.net These esters are structurally analogous to the target molecule, differing only in the position of the double bond.

| Aldehyde | Chiral Auxiliary | Yield of Homoallyl Alcohol (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Benzaldehyde | 2-phenylbornane-2,3-diol | 68 | 93 (S) |

| p-Tolualdehyde | 2-phenylbornane-2,3-diol | 72 | 95 (S) |

| Hexanal | 2-phenylbornane-2,3-diol | 65 | 88 (S) |

Cross-Metathesis Reactions for the Construction of Fluorinated Enes

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has been explored for the synthesis of fluorinated alkenes. rsc.orgorganic-chemistry.org Cross-metathesis (CM) reactions involving fluorinated olefins present unique challenges due to the electronic properties of the C-F bond. researchgate.netbeilstein-journals.org However, advancements in catalyst design, particularly with ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs second-generation catalysts, have enabled the successful cross-metathesis of fluorinated alkenes with various partners. rsc.orgresearchgate.netnih.gov

The synthesis of an this compound scaffold via cross-metathesis would conceptually involve the reaction of a 2,2-difluoroethylene equivalent with allyl acetate, followed by hydrolysis and esterification. While direct cross-metathesis with 1,1-difluoroethene can be challenging, the use of more elaborate fluorinated alkenes has shown promise. beilstein-journals.org For instance, the E-selective cross-metathesis of fluorinated olefins with functionalized alkenes has been reported to proceed in good to excellent yields. rsc.org

Key to the success of these reactions is the choice of catalyst and reaction conditions. The presence of additives, such as copper iodide (CuI), has been shown to enhance the rate of olefin cross-metathesis reactions. nih.gov Furthermore, performing these reactions in aqueous media using nonionic amphiphiles can offer increased efficiency. nih.gov

| Fluorinated Olefin | Cross-Metathesis Partner | Catalyst | Selectivity | Reference |

|---|---|---|---|---|

| 3,3,4,4-Tetrafluorocyclobutene | Electron-rich alkenes | Grubbs or Hoveyda-Grubbs 2nd gen. | - | researchgate.net |

| General Fluorinated Olefins | Functionalized Alkenes | Ruthenium-based | E-selective | rsc.org |

| Trisubstituted Chloro-fluoro alkenes | - | Purchasable complex | Stereodefined | springernature.com |

Visible Light Promoted Fluoroalkylation of Alkenes and Alkynes

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for the synthesis of fluoroalkylated compounds. sioc-journal.cnacs.orgnih.gov This methodology allows for the generation of fluoroalkyl radicals from readily available sources under mild reaction conditions. sioc-journal.cnconicet.gov.ar These radicals can then add to alkenes and alkynes to form new carbon-carbon bonds. frontiersin.orgnih.gov

The synthesis of the this compound scaffold can be envisioned through the visible-light-promoted addition of a difluoroacetyl radical equivalent to an appropriate alkyne or a subsequent functionalization of a fluoroalkylated alkene. Various fluoroalkyl sources, such as CF3I and BrCF2CO2Et, can be employed in combination with photocatalysts like Ru(II) or Ir(III) complexes. acs.org The choice of photocatalyst, fluoroalkyl source, and additives is crucial for controlling the reaction pathway and achieving high yields. nih.gov

For example, the radical fluoroalkylation of aryl alkenes with fluorinated sulfones has been successfully achieved using visible-light photoredox catalysis, delivering oxyfluoroalkylation products in good yields. sioc-journal.cn Another approach involves a four-component fluoroalkylation–dithiocarbamylation of styrenes, which is notable for its atom economy and operational simplicity. rsc.org

| Substrate Type | Fluoroalkyl Source | Photocatalyst | Reaction Type | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Aryl Alkenes | Fluorinated Sulfones | Not specified | Oxyfluoroalkylation | 46-93 | sioc-journal.cn |

| Aniline Derivatives | Togni's Reagent | Ir(ppy)3 | Trifluoromethylation | Reasonable-good | conicet.gov.ar |

| Alkenes/Alkynes | CF3I, BrCF2CO2Et | Ru(II) or Ir(III) complexes | Fluoroalkylation | - | acs.org |

| Styrenes | Fluoroalkyl halides | Not specified | Fluoroalkylation–dithiocarbamylation | - | rsc.org |

Reactivity and Mechanistic Studies of Ethyl 2,2 Difluoropent 4 Enoate

**Reactions at the Difluoromethylene Moiety (CF₂) **

Nucleophilic Additions to the Gem-Difluoroester Group

Nucleophilic attack on gem-difluoroalkenes predominantly occurs at the difluorinated carbon. nih.gov This regioselectivity is attributed to the inductive effect of the fluorine atoms, which polarizes the molecule and makes the CF₂-bearing carbon electron-deficient. nih.gov The reaction typically proceeds through an addition/elimination pathway, although strategies have been developed to trap the anionic intermediate to achieve net hydrofunctionalization. nih.govnih.gov

For instance, carboxylic acids can serve as effective nucleophiles, adding regioselectively to β,β-difluoroacrylates under thermal, catalyst-free conditions to form products containing a gem-difluoromethylenated ester linkage. nih.gov This formal hydroacetoxylation demonstrates the ability to form RCO₂–CF₂ bonds directly. nih.gov

The general mechanism involves the attack of the nucleophile on the electrophilic carbon, generating a β-difluoro anion intermediate. nih.gov While this intermediate is often unstable and prone to eliminating a fluoride (B91410) ion, quenching it through protonation can lead to the formation of a stable difluoromethylenated product. nih.govnih.gov

Table 1: Nucleophilic Addition Reactions

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

|---|---|---|---|

| Carboxylic Acids | Thermal, catalyst-free | gem-Difluoromethylenated esters | nih.gov |

| Ketene (B1206846) Silyl (B83357) Acetals | P4-tBu catalyst, Toluene | Monofluoroalkenes (via elimination) | organic-chemistry.org |

| Various Nucleophiles | General | Difluoromethylenated products (if quenched) | nih.gov |

Transformations Involving Fluorine Displacement

A common transformation for gem-difluoroalkenes is the net displacement of a fluorine atom, which typically occurs via a nucleophilic addition-elimination mechanism. researchgate.netcas.cn This process is a powerful method for C-F bond functionalization. nih.gov The reaction is initiated by the nucleophilic attack at the difluorinated carbon, forming an unstable anionic intermediate that rapidly undergoes β-fluoride elimination to yield a monofluoroalkene. nih.govresearchgate.net

This reactivity pattern has been exploited in various synthetic methodologies. For example, the reaction of gem-difluoroalkenes with ketene silyl acetals, catalyzed by the organobase P4-tBu, proceeds under mild conditions to afford monofluoroalkenes with high yields and Z-selectivity. organic-chemistry.org The mechanism involves the generation of an ester enolate which adds to the gem-difluoroalkene, followed by the elimination of a fluoride ion. organic-chemistry.org This strategy expands the range of functional groups that can be introduced at the alkene moiety. organic-chemistry.org

Reactions at the Unsaturated Alkene Moiety (C=C)

The terminal alkene group in Ethyl 2,2-difluoropent-4-enoate provides a second site for chemical modification. Its reactivity is influenced by the electronic effects of the nearby gem-difluoroester group.

Electrophilic Additions to the Double Bond

The reactivity of the π-bond in fluorinated alkenes towards electrophiles is generally diminished due to the strong electron-withdrawing nature of the fluorine substituents. acs.org This effect decreases the electron density of the double bond, making it less susceptible to attack by electrophilic reagents. acs.org In gem-difluoroalkenes, the β-carbon (C4 in this molecule) is considered the more electron-rich and nucleophilic center due to negative hyperconjugation effects. nih.gov

Consequently, electrophilic addition reactions are often slow and may require highly reactive electrophiles or catalysts. acs.org For instance, the ionic reaction of halogens with electron-deficient alkenes can be sluggish, with free-radical pathways sometimes predominating. acs.org However, reactions with potent electrophiles can proceed, typically with the electrophile adding to the more nucleophilic β-carbon to generate a resonance-stabilized cationic intermediate. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in this compound can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgwikipedia.org The Diels-Alder reaction is a concerted process involving a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The gem-difluoroester moiety in this compound acts as a strong electron-withdrawing group, making the alkene an effective dienophile for Diels-Alder reactions. These reactions provide a reliable method for constructing substituted cyclohexene (B86901) rings with good stereochemical and regiochemical control. wikipedia.org Besides the classic [4+2] cycloadditions, gem-difluoroolefins can also participate in other types of cycloadditions, such as formal [3+2] annulations. researchgate.net

Table 2: Diels-Alder Reaction Profile

| Reaction Type | Role of Compound | Key Feature | Expected Outcome | Ref. |

|---|---|---|---|---|

| [4+2] Cycloaddition | Dienophile | Electron-withdrawing gem-difluoroester group activates the C=C bond | Formation of a substituted cyclohexene ring | organic-chemistry.orgwikipedia.org |

| [3+2] Cycloaddition | Dipolarophile | Reacts with 1,3-dipoles | Formation of five-membered heterocyclic rings | researchgate.netnih.gov |

Hydrogenation and Reduction Pathways

The terminal double bond can be selectively reduced through hydrogenation. Catalytic hydrogenation is a common method for the reduction of alkenes. In systems containing gem-difluoroalkenes, such as certain β-lactams, the double bond has been successfully hydrogenated using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This reaction yields the corresponding saturated difluoromethyl-containing compound in excellent yields. nih.gov This indicates that the C=C bond in this compound can be selectively reduced to a C-C single bond without affecting the gem-difluoroester moiety, providing a pathway to saturated α,α-difluoroesters.

Table 3: Hydrogenation of the Alkene Moiety

| Reagent/Catalyst | Conditions | Product | Ref. |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) or Ethyl Acetate (B1210297) | Ethyl 2,2-difluoropentanoate | nih.gov |

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments. nih.govwikipedia.org While extensively used for non-fluorinated olefins, the application of metathesis to fluoroalkenes like this compound presents unique challenges. The presence of the electron-withdrawing difluoro groups can deactivate the double bond, making it a less reactive substrate for common metathesis catalysts.

However, research into the ring-closing metathesis (RCM) of dienes containing a fluoroalkene moiety has demonstrated that these reactions are feasible, albeit often requiring more forcing conditions. academie-sciences.fr For this compound, cross-metathesis with another olefin could be envisioned to construct more complex fluorinated molecules. The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate with a transition metal alkylidene catalyst. wikipedia.orglibretexts.org

For a successful metathesis reaction involving this compound, the choice of catalyst is critical. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often more effective for electron-deficient olefins. organic-chemistry.org The reaction conditions, such as temperature and catalyst loading, would need to be optimized to overcome the reduced reactivity of the difluorinated substrate.

Table 1: Potential Olefin Metathesis Reactions of this compound

| Reaction Type | Potential Reactant | Potential Product | Catalyst |

|---|---|---|---|

| Cross-Metathesis | Styrene | Ethyl 2,2-difluoro-5-phenylpent-4-enoate | Grubbs II |

Reactions at the Ester Group

The ester functionality in this compound is a key site for chemical transformations, allowing for its conversion into other carboxylic acid derivatives.

Hydrolysis and Transesterification

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,2-difluoro-4-pentenoic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.org For fluorinated esters, this process can be a valuable method for introducing different alkoxy groups. acs.org The mechanism involves the nucleophilic attack of an alcohol on the ester carbonyl, leading to a tetrahedral intermediate, which then eliminates ethanol to form the new ester. masterorganicchemistry.com The equilibrium can be driven to the product side by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.org

Table 2: Conditions for Hydrolysis and Transesterification

| Reaction | Reagents | Catalyst | Product |

|---|---|---|---|

| Hydrolysis | Water | H+ or OH- | 2,2-Difluoro-4-pentenoic acid |

Amidation and Other Carboxylic Acid Derivative Formations

The conversion of this compound into amides can be accomplished by reaction with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating. The direct reaction of the ester with an amine can lead to the formation of the corresponding amide and ethanol.

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then converted to an amide using standard peptide coupling reagents or by conversion to a more reactive acyl chloride. The formation of other carboxylic acid derivatives, such as acid halides or anhydrides, would typically proceed through the carboxylic acid intermediate.

Catalytic Transformations and Organometallic Reactions

The difluoromethylene group and the terminal alkene of this compound provide handles for a variety of catalytic and organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal Catalysis in C-C and C-X Bond Formations

Transition metal catalysis offers a powerful toolkit for the functionalization of fluorinated molecules. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are widely used for the formation of C-C bonds. mdpi.comcas.cn While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. More commonly, the terminal alkene of this compound can participate in reactions like the Heck reaction.

Copper-catalyzed reactions are also prominent in fluorine chemistry, particularly for difluoroalkylation reactions. nih.govmdpi.com These reactions often proceed through radical intermediates and can be used to introduce the difluoroester moiety into various organic molecules. For instance, copper-catalyzed addition reactions to alkenes or alkynes could be a viable strategy for C-C bond formation using this compound derivatives.

Table 3: Examples of Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Potential Coupling Partner | Bond Formed |

|---|---|---|---|

| Heck Reaction | Palladium | Aryl halide | C-C |

| Suzuki Coupling (of a derivative) | Palladium | Arylboronic acid | C-C |

| Copper-catalyzed addition | Copper | Alkene/Alkyne | C-C |

Asymmetric Catalysis for Enantioselective Transformations

The introduction of chirality into fluorinated molecules is of great interest, particularly for pharmaceutical applications. Asymmetric catalysis provides a direct route to enantiomerically enriched products from prochiral substrates like this compound.

Asymmetric hydrogenation of the carbon-carbon double bond is a key transformation. Studies on structurally similar α,β-unsaturated esters containing gem-difluoro groups have shown that highly enantioselective hydrogenation can be achieved using chiral iridium or rhodium catalysts. nih.gov For example, the asymmetric hydrogenation of (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate using an iridium complex with a chiral N,P-ligand yielded the product with high enantiomeric excess. nih.gov This suggests that a similar strategy could be applied to this compound.

Enantioselective conjugate addition reactions, such as Michael additions, to the α,β-unsaturated system of a derivative of this compound could also be employed to create stereocenters. Organocatalysis, using chiral amines or thioureas, has been effective for the conjugate addition of nucleophiles to similar fluorinated enones. nih.gov

Table 4: Chiral Compounds Mentioned in this Article

| Compound Name |

|---|

| (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate |

| 2,2-Difluoro-4-pentenoic acid |

Chiral Auxiliaries and Ligand Design in Asymmetric Synthesis

There is no specific information available in the searched literature regarding the use of chiral auxiliaries or the design of specific ligands for asymmetric synthesis involving this compound.

Radical Reactions and Mechanisms

While radical reactions of the broader class of gem-difluoroalkenes are documented, specific studies on the radical reactions and mechanistic details of this compound are not found in the search results.

Generation and Reactivity of Radical Intermediates

There is no specific information available concerning the generation and reactivity of radical intermediates derived from this compound.

Atom Transfer Radical Addition (ATRA) Processes

Specific examples or mechanistic studies of Atom Transfer Radical Addition (ATRA) processes involving this compound are not present in the available literature.

Derivatives and Analogues of Ethyl 2,2 Difluoropent 4 Enoate

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of ethyl 2,2-difluoropent-4-enoate allows for the fine-tuning of its physicochemical properties and biological activities. These modifications are typically focused on three main areas: the alkene moiety, the ester group, and the introduction of other functional groups.

Alterations in the length of the carbon chain at the alkene moiety can impact the molecule's steric and electronic properties. For instance, shorter chain analogues, such as ethyl 2,2-difluoro-3-hydroxybutanoate, exhibit a lower molecular weight and potentially increased volatility compared to their pentanoate counterparts. The synthesis of these analogues often involves the reaction of an appropriate aldehyde with ethyl bromodifluoroacetate in the presence of a reducing agent like samarium(II) iodide.

Conversely, chain elongation can be achieved through various organic reactions, such as cross-coupling reactions, to introduce longer alkyl or aryl groups at the terminal end of the alkene. These modifications can influence the molecule's lipophilicity and its interactions with biological targets.

The ethyl ester group in this compound can be readily modified to other esters, such as methyl or benzyl (B1604629) esters, through transesterification reactions. This modification can alter the compound's solubility, volatility, and reactivity. For example, a patent discloses the use of different ester groups, including methyl and ethyl, in analogues of crotonic acid which are useful as intermediates for producing medicaments. google.com The choice of the ester group can be critical for subsequent synthetic steps or for optimizing the properties of the final product.

A general method for esterification involves the reaction of the corresponding carboxylic acid (2,2-difluoro-4-pentenoic acid) with an alcohol in the presence of an acid catalyst. Alternatively, the acid chloride can be reacted with the desired alcohol.

| Starting Material | Reagent | Product |

| 2,2-Difluoro-4-pentenoic acid | Methanol, H+ | Mthis compound |

| 2,2-Difluoro-4-pentenoic acid | Benzyl alcohol, H+ | Benzyl 2,2-difluoropent-4-enoate |

| This compound | Sodium Hydroxide (B78521), then H+ | 2,2-Difluoro-4-pentenoic acid |

This table presents common reactions for the modification of the ester group.

The introduction of additional functional groups onto the carbon backbone of this compound can significantly expand its synthetic utility. For example, hydroxylation of the double bond can yield diol derivatives, which can be further functionalized. Epoxidation of the alkene followed by ring-opening reactions provides a route to a variety of functionalized analogues.

Furthermore, the allylic position of the double bond is susceptible to functionalization. For instance, radical bromination can introduce a bromine atom, which can then be substituted by various nucleophiles to introduce groups like amines, azides, or thiols. These modifications can lead to the synthesis of novel compounds with potentially interesting biological activities.

Fluorinated Derivatives with Varied Fluorine Substitution Patterns

The number and position of fluorine atoms in a molecule can have a profound impact on its properties. Therefore, the synthesis of analogues of this compound with different fluorine substitution patterns is an active area of research.

The synthesis of monofluorinated analogues often involves electrophilic fluorination of a suitable precursor. For example, the fluorination of pyroglutamic acid derivatives can lead to optically active 4-fluoroglutamic acids. ucd.ie While not a direct analogue, this demonstrates a general strategy for introducing a single fluorine atom. The synthesis of monofluorinated pentenoates can be challenging due to regioselectivity and stereoselectivity issues.

Trifluoromethylated analogues are often synthesized from trifluoromethyl-containing building blocks. For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles can lead to trifluoromethylated dihydropyran derivatives. researchgate.net Another approach involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) to produce ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net These methods highlight the use of readily available trifluoromethylated starting materials to construct more complex fluorinated molecules.

| Precursor | Reagent(s) | Product Type |

| Pyroglutamic acid derivative | Electrophilic fluorinating agent | Monofluorinated amino acid |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitrile | Trifluoromethylated dihydropyran |

| Ethyl 2,4-dioxopentanoate | Ethyl trifluoroacetate | Trifluoromethylated pyran-2-carboxylate |

This table showcases synthetic routes to monofluorinated and trifluoromethylated compounds.

The position of fluorine atoms significantly influences a molecule's electronic properties, bond strengths, and steric hindrance, thereby affecting its reactivity and synthetic utility. rsc.orgnih.gov For example, the presence of a trifluoromethyl group can greatly increase the acidity of nearby protons and influence the regioselectivity of reactions.

In the context of pentenoate derivatives, moving the fluorine atoms from the C-2 position to other positions, such as C-4, would drastically alter the molecule's reactivity. For instance, in (E)-ethyl 4,4-difluoropent-2-enoate, the fluorine atoms are positioned to influence the conjugated system differently than in this compound. The synthesis of such isomers often requires different synthetic strategies, such as the dehydration of the corresponding 3-hydroxy ester. google.com

The strategic placement of fluorine atoms can also be used to block metabolic pathways, a common strategy in drug design. frontiersin.org The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. rsc.org Therefore, the position of fluorine substitution can be a key determinant of a compound's biological half-life and efficacy.

Computational and Spectroscopic Analysis in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides empirical data that serves as a fingerprint for the molecule, allowing for unambiguous structural confirmation and the assignment of its specific features.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of ethyl 2,2-difluoropent-4-enoate. By analyzing the ¹H, ¹³C, and ¹⁹F spectra, researchers can map out the complete atomic connectivity of the molecule.

¹H NMR (Proton NMR): The proton spectrum reveals the number of different types of protons and their neighboring environments. The spectrum for this compound is expected to show distinct signals for the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃) and the allyl group. The vinyl protons (-CH=CH₂) will appear as a complex multiplet due to geminal and vicinal coupling, while the allylic protons (-CH₂-) adjacent to the difluorinated carbon will exhibit a characteristic triplet of doublets due to coupling with both the vinyl protons and the fluorine atoms.

¹³C NMR (Carbon NMR): The carbon spectrum provides information on all the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester, the quaternary carbon bonded to the two fluorine atoms (which will show a triplet due to one-bond C-F coupling), the carbons of the ethyl group, and the sp² and sp³ carbons of the allyl moiety.

¹⁹F NMR (Fluorine NMR): As a fluorinated compound, ¹⁹F NMR is a crucial tool. For this compound, a single signal is expected for the two equivalent fluorine atoms at the C2 position. This signal would appear as a triplet due to coupling with the two adjacent allylic protons on the C3 carbon. The chemical shift provides insight into the electronic environment of the fluorine atoms. nih.gov

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | ~5.8 | m | - | -CH=CH₂ |

| ¹H | ~5.3 | m | - | -CH=CH₂ |

| ¹H | ~4.3 | q | ~7.1 | -OCH₂CH₃ |

| ¹H | ~2.9 | dt | J(H,H) ~7.0, J(H,F) ~17.5 | -CF₂-CH₂- |

| ¹H | ~1.3 | t | ~7.1 | -OCH₂CH₃ |

| ¹³C | ~163 (t) | t | J(C,F) ~35 | C=O |

| ¹³C | ~128 (t) | t | J(C,F) ~5 | -CH= |

| ¹³C | ~122 | s | - | =CH₂ |

| ¹³C | ~115 (t) | t | J(C,F) ~250 | -CF₂- |

| ¹³C | ~63 | s | - | -OCH₂- |

| ¹³C | ~38 (t) | t | J(C,F) ~25 | -CH₂-CF₂ |

| ¹³C | ~14 | s | - | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which further corroborates its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

The molecular formula of this compound is C₇H₁₀F₂O₂, corresponding to a molecular weight of approximately 164.15 g/mol . ambeed.com In an HRMS analysis, the measured mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺) would be very close to the calculated exact mass, confirming the elemental composition.

Common fragmentation pathways observed in the mass spectrum would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester.

Cleavage of the allyl group.

Loss of an ethylene (B1197577) molecule via McLafferty rearrangement, if sterically feasible.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₀F₂O₂ | Defines the elemental composition. ambeed.com |

| Molecular Weight | 164.15 | Confirms the sum of atomic masses. ambeed.com |

| [M+H]⁺ (Calculated) | 165.0714 | Accurate mass for HRMS confirmation of a protonated molecule. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the ester and alkene moieties, as well as the carbon-fluorine bonds. chemme.cn

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| ~3080 | Medium | C-H (alkene) | Stretching |

| ~2980 | Medium | C-H (alkane) | Stretching |

| ~1750 | Strong | C=O (ester) | Stretching |

| ~1645 | Medium | C=C (alkene) | Stretching |

| ~1200-1050 | Strong | C-F | Stretching |

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties and behavior of this compound, complementing experimental data by exploring aspects that are difficult to observe directly.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of the molecule.

Calculate Electronic Properties: Map the electron density and electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The electrophilic nature of the carbonyl carbon and the difluorinated carbon is a key feature influencing its reactivity.

Determine Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the LUMO, in particular, can predict how the molecule will accept electrons when reacting with a nucleophile.

Model Reaction Pathways: Simulate reaction mechanisms, such as its addition reaction with a nucleophile. By calculating the energies of reactants, transition states, and products, DFT can help elucidate the most favorable reaction pathway and predict activation energies.

While this compound is an achiral molecule, its flexibility allows it to adopt various spatial arrangements or conformations.

Conformational Analysis: This involves studying the different conformations that arise from rotation around the single bonds, primarily the C2-C3 and C3-C4 bonds. Computational methods can calculate the relative energies of these different conformers (e.g., gauche vs. anti arrangements). Identifying the lowest energy, most populated conformer is important as it often dictates the molecule's reactive properties.

Stereochemical Predictions: Although the starting material is achiral, it is frequently used in reactions that generate new stereocenters. Computational modeling can be used to predict the stereochemical outcome of such reactions. For example, by modeling the transition states for the approach of a nucleophile to the double bond or the carbonyl group, it is possible to predict which diastereomer or enantiomer will be formed preferentially, guiding the design of stereoselective syntheses.

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. A key aspect of this is the modeling of transition states, which are the high-energy, transient molecular configurations that exist at the peak of the reaction energy profile, connecting reactants and products. The elucidation of these transition state structures and their associated energies offers profound insights into reaction pathways, selectivity, and kinetics. For reactions involving this compound, transition state modeling is crucial for understanding the influence of the gem-difluoro group on the reactivity of the molecule.

Research on the reactivity of gem-difluoroalkenes, the core functional group in this compound, often employs Density Functional Theory (DFT) calculations to map out potential energy surfaces and locate transition states. For instance, in transition metal-catalyzed reactions, a common fate of the intermediate formed after the initial addition to a gem-difluoroalkene is β-fluoride elimination. However, alternative pathways such as β-hydride elimination can also occur. DFT calculations can be used to model the transition states for both β-fluoride and β-hydride elimination. By comparing the calculated activation energies for these competing pathways, researchers can predict and rationalize the observed product distribution. nih.gov

A study on the arylation of gem-difluoroalkenes utilized DFT calculations at the B3LYP-D3BJ/6-31G* & LANL2DZ level of theory with a Polarizable Continuum Model (PCM) for the solvent to investigate the reaction mechanism. nih.gov The calculations revealed a low-energy pathway involving the formation of a Pd(III)-alkyl intermediate, which then preferentially undergoes β-hydride elimination over the typically favored β-fluoride elimination. This preference was explained by analyzing the distortion/interaction energies within the transition states, which showed that while the interaction energy favored β-fluoride elimination, the significant distortion energy required to reach the β-fluoride elimination transition state made the β-hydride elimination pathway kinetically more favorable. nih.gov

Similarly, in the iron-catalyzed hydrogenation of gem-difluoroalkenes, DFT calculations have been employed to understand the reversal of regioselectivity in the hydrogen atom transfer (HAT) step. researchgate.net These theoretical studies can model the transition states for the formation of both the more stable and less stable radical intermediates. The calculated Gibbs free energy profiles can reveal that the reaction is under kinetic control, with the lower activation barrier leading to the formation of the less stable α-difluoroalkyl radical, thus explaining the observed regioselectivity. researchgate.net

The general approach for modeling transition states in reactions of this compound would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the expected products are optimized to find their lowest energy conformations.

Transition State Search: A variety of algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. chinesechemsoc.org

By applying these computational techniques, a detailed understanding of the reaction mechanisms involving this compound can be achieved, guiding the design of new synthetic methodologies and the prediction of reaction outcomes.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic parameters of molecules, which can aid in their identification and structural elucidation. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F) is of particular interest due to the presence of the magnetically active fluorine nuclei.

The prediction of NMR chemical shifts is typically performed using DFT calculations. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. d-nb.infomdpi.com The general workflow for predicting the NMR spectra of this compound would be as follows:

Conformational Search: The molecule is first subjected to a conformational search to identify all low-energy conformers.

Geometry Optimization: Each conformer is then optimized using a chosen DFT functional and basis set.

NMR Shielding Calculation: For each optimized conformer, the NMR shielding tensors are calculated using the GIAO method with a suitable level of theory.

Boltzmann Averaging: The calculated shielding constants for each nucleus are then averaged based on the Boltzmann distribution of the conformer energies to obtain the final predicted shielding value.

Conversion to Chemical Shift: The predicted shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The choice of DFT functional and basis set is critical for the accuracy of the predictions. Studies have benchmarked various functionals and basis sets for predicting NMR chemical shifts of fluorinated compounds. worktribe.comnsf.govrsc.org For instance, functionals like ωB97X-D and B3LYP, combined with basis sets such as 6-311+G(2d,p) or aug-cc-pVDZ, have been shown to provide good accuracy. mdpi.comworktribe.comrsc.org The inclusion of a solvent model, such as the PCM, is also important to account for the influence of the solvent on the molecular geometry and electronic structure. mdpi.com

The following interactive table illustrates the kind of data that would be generated from such a computational study, comparing hypothetical experimental chemical shifts with predicted values. The accuracy of the predicted values is based on typical errors reported in the literature for similar compounds and computational methods. d-nb.infomdpi.com

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| H on C4 | 5.95 | 5.85 |

| H on C5 (trans to C3) | 5.40 | 5.30 |

| H on C5 (cis to C3) | 5.35 | 5.25 |

| CH₂ of ethyl | 4.30 | 4.20 |

| CH₃ of ethyl | 1.35 | 1.25 |

| ¹³C NMR | ||

| C1 (C=O) | 164.5 | 163.8 |

| C2 (CF₂) | 115.0 (t) | 114.2 (t) |

| C3 (CH₂) | 40.0 (t) | 39.5 (t) |

| C4 (=CH) | 128.0 | 127.5 |

| C5 (=CH₂) | 125.0 | 124.3 |

| CH₂ of ethyl | 63.0 | 62.5 |

| CH₃ of ethyl | 14.0 | 13.8 |

| ¹⁹F NMR | ||

| F on C2 | -105.0 (dt) | -104.2 (dt) |

Note: The predicted values in this table are illustrative and based on the expected accuracy of DFT calculations. The multiplicities (t = triplet, dt = doublet of triplets) arise from spin-spin coupling.

The predicted spectroscopic parameters, when correlated with experimental data, can provide a high degree of confidence in the structural assignment of this compound and its derivatives.

Applications of Ethyl 2,2 Difluoropent 4 Enoate As a Synthetic Building Block

Precursor in the Synthesis of Biologically Active Molecules and Pharmaceuticals

The introduction of fluorine atoms into pharmaceuticals is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. Ethyl 2,2-difluoropent-4-enoate serves as a key starting material for introducing the difluoromethylene group into bioactive scaffolds.

Synthesis of Fluorinated Amino Acids and Peptides

While direct synthesis of amino acids from this compound is not extensively documented in dedicated studies, its chemical structure makes it a highly plausible precursor for γ,γ-difluorinated amino acids. The terminal alkene can be readily converted into an aldehyde through ozonolysis. nih.gov This transformation has been demonstrated in multi-step syntheses starting from this compound. nih.gov The resulting difluorinated aldehyde is a versatile intermediate that can be converted into an amino acid through established methods such as the Strecker synthesis or reductive amination. psu.edumdpi.com The gem-difluoro group in the γ-position is of particular interest as it can act as a bioisosteric replacement for other functional groups, potentially modulating the biological activity of peptides and other biomolecules. researchgate.net

Applications in the Synthesis of Pyrrolidine-Based Pharmaceutical Intermediates

The structural motif derived from this compound is a component of several advanced pharmaceutical intermediates, particularly those based on nitrogen-containing heterocycles like pyrrolidine (B122466) and piperidine (B6355638). A notable example is in the synthesis of a difluorinated analogue of reduced haloperidol (B65202), which acts as a potent and selective sigma-1 receptor (S1R) agonist. nih.gov

In this synthesis, this compound is treated with an organolithium reagent to form a difluoroketone intermediate. Subsequent ozonolysis of the terminal double bond yields an aldehyde, which then undergoes reductive amination with a substituted piperidine to furnish the final complex molecule. nih.gov This multi-step process highlights the utility of both reactive sites within the parent molecule.

| Step | Reactant(s) | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 1 | This compound, 4-Fluorophenyllithium | Nucleophilic Acyl Substitution | 2,2-Difluoro-1-(4-fluorophenyl)pent-4-en-1-one | nih.gov |

| 2 | 2,2-Difluoro-1-(4-fluorophenyl)pent-4-en-1-one, Ozone (O₃) | Ozonolysis | 3,3-Difluoro-4-(4-fluorophenyl)-4-oxobutanal | nih.gov |

| 3 | 3,3-Difluoro-4-(4-fluorophenyl)-4-oxobutanal, 4-(4-chlorophenyl)piperidin-4-ol | Reductive Amination | (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol | nih.gov |

The incorporation of the 2,2-difluorovinyl moiety into pyrrolidin-2-one structures is also a key feature in the development of drugs such as Seletracetam, indicating the importance of this structural class in medicinal chemistry. google.com

Development of Fluorinated Natural Product Analogues

The modification of natural products and existing drugs by introducing fluorine is a proven method for enhancing their therapeutic profiles. This compound is an effective reagent for creating such analogues. The synthesis of a difluorinated analogue of reduced haloperidol serves as a prime example. nih.gov The introduction of the gem-difluoro group into the carbon chain was designed to increase the molecule's resistance to metabolic oxidation, a common pathway for drug degradation. nih.gov This strategic fluorination led to a novel compound with high affinity for the sigma-1 receptor and potential therapeutic applications for cognitive impairments. nih.gov

Intermediate in the Synthesis of Advanced Organic Materials

This compound and its derivatives are recognized as building blocks for materials science. alfa-chemistry.com The presence of both a polymerizable alkene and a polar difluoroester group makes it a candidate for the synthesis of specialty fluoropolymers. A Japanese patent has associated the compound with polymerization reactions. nih.gov However, detailed studies or specific examples of its application in the synthesis of advanced organic materials are not extensively described in the available literature.

Role in Catalyst Development and Ligand Design

The development of chiral catalysts and ligands is fundamental to asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. Fluorinated ligands can offer unique electronic properties and stabilities, making them attractive targets in catalyst design.

Synthesis of Chiral Fluorinated Ligands for Asymmetric Catalysis

This compound, while achiral itself, is a viable precursor for creating chiral molecules that can serve as ligands for asymmetric catalysis. A key transformation to introduce chirality is the asymmetric dihydroxylation of the terminal alkene. This reaction, particularly the Sharpless asymmetric dihydroxylation, is a powerful and well-established method for converting alkenes into chiral vicinal diols with high enantioselectivity. beilstein-journals.orgacsgcipr.org

While the specific asymmetric dihydroxylation of this compound is not detailed, the reaction has been successfully performed on structurally similar fluorinated butenoates. For example, a 4-fluorobut-2E-enoate was converted to its corresponding chiral diol in high yield and with excellent enantiomeric excess (up to 97% ee) using Sharpless conditions with (DHQ)₂AQN and (DHQD)₂AQN ligands.

| Reaction | Potential Substrate | Key Reagents | Potential Product Type | Significance | Reference |

|---|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | This compound | OsO₄ (cat.), Chiral Ligand (e.g., (DHQ)₂-PHAL), Stoichiometric Oxidant | Chiral Ethyl 2,2-difluoro-4,5-dihydroxypentanoate | Creates a chiral, fluorinated building block suitable for elaboration into a chiral ligand. | beilstein-journals.orgacsgcipr.org |

The resulting chiral diols are versatile intermediates that can be further modified to create bidentate or polydentate chiral ligands for metal-catalyzed asymmetric reactions. The fluorine atoms adjacent to the ester can influence the electronic properties of the eventual ligand, potentially tuning the selectivity and activity of the catalyst.

Contributions to Methodological Advancements in Organic Synthesis

The utility of this compound as a synthetic building block extends beyond its incorporation into target molecules; its unique structural features have contributed to the advancement of synthetic methodologies. The presence of the gem-difluoro group alpha to the ester, combined with the terminal alkene, provides a platform for developing and refining reactions that construct complex molecular architectures, particularly in the realm of organofluorine chemistry.

One significant area of methodological advancement is in the stereoselective synthesis of fluorinated compounds. For instance, derivatives of this compound are instrumental in the development of stereoselective olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming alkenes, has been adapted for the synthesis of Z-isomers of related 4,4-difluoropent-2-enoates. researchgate.net This is noteworthy because the classical HWE reaction typically favors the formation of E-alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.com The ability to control the stereochemical outcome of the HWE reaction with fluorinated substrates represents a significant methodological improvement, offering access to specific isomers that might otherwise be difficult to obtain. nih.govconicet.gov.ar

The research in this area has shown that the choice of phosphonate (B1237965) reagent and reaction conditions is crucial for achieving high stereoselectivity. For example, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups, has been successfully applied to the synthesis of (Z)-olefins. researchgate.netnrochemistry.com This demonstrates how the electronic properties of the fluorinated building block can be harnessed to influence the reaction pathway and achieve a desired stereochemical outcome.

| Precursor | Reaction | Key Reagent | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| TBS-protected 3,3-difluoro-4-hydroxy-2-ones | Horner-Wadsworth-Emmons (HWE) or Still-Gennari Olefination | Phosphonate with electron-withdrawing groups | (Z)-4,4-difluoropent-2-enoates | High Z-stereoselectivity | researchgate.net |

Furthermore, the closely related 2,2-difluoro-4-pentenoic acid has been identified as a versatile building block for the synthesis of various nitrogen-containing compounds. uniovi.es This acid can be readily converted into imidoyl halides, amides, and other precursors for N-heterocycles via ring-closing metathesis (RCM). uniovi.es The principles demonstrated with the carboxylic acid are directly applicable to its ethyl ester derivative, this compound. This highlights a methodological advancement where a readily available fluorinated building block serves as a precursor to a range of functionalized substrates for powerful C-C bond-forming reactions like RCM. This approach facilitates the construction of complex, fluorinated heterocyclic systems, which are of significant interest in medicinal chemistry.

| Building Block | Transformation | Intermediate | Subsequent Methodology | Significance | Reference |

|---|---|---|---|---|---|

| 2,2-Difluoro-4-pentenoic acid (and by extension, its ethyl ester) | Conversion to N-containing derivatives | Imidoyl halides, amides, uracils | Ring-Closing Metathesis (RCM) | Access to complex fluorinated N-heterocycles | uniovi.es |

In essence, this compound and its close chemical relatives are not merely passive components in a synthesis. Their unique electronic and steric properties are actively exploited to drive the development of new and more effective synthetic methods. These contributions are particularly impactful in the challenging field of asymmetric synthesis and the construction of complex fluorinated molecules. rsc.orgmdpi.comiipseries.org

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods. For ethyl 2,2-difluoropent-4-enoate and its derivatives, this involves exploring continuous manufacturing processes and biocatalytic transformations.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The integration of microfluidics and on-chip synthesis is a key area of development. nih.gov Automated on-chip synthesis platforms can significantly accelerate the discovery and optimization of reactions by allowing for rapid screening of conditions and reagents. nih.gov For the synthesis of complex molecules, multi-step processes can be telescoped into a single continuous operation, reducing waste and purification steps. Research into miniaturized bench-top synthesis combined with deep learning models for molecular design represents a frontier where the synthesis of molecules like this compound derivatives could be automated and optimized for sustainability. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Milligrams to kilograms | Nanograms to kilograms |

| Heat Transfer | Poor, risk of hotspots | Excellent, high surface-to-volume ratio |

| Mixing | Often inefficient | Rapid and efficient |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, enhanced containment |

| Automation | Can be complex | Readily automated |

This table provides a generalized comparison of batch versus flow synthesis methodologies.

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. The use of biocatalysis in the synthesis and transformation of organofluorine compounds is a growing field. While specific enzyme-mediated transformations for this compound are still an emerging area, research on related fluorinated substrates provides a strong precedent. For instance, lipases have been successfully used for the kinetic resolution of fluorinated alcohols, a key step in the synthesis of enantiomerically pure building blocks for pharmaceuticals. The unique structure of this compound, with its gem-difluoro group and terminal alkene, presents an opportunity for exploring novel enzymatic reactions such as stereoselective reductions, epoxidations, or hydroaminations, which could lead to valuable chiral synthons.

Exploration of Novel Reactivity and Unprecedented Transformations

The gem-difluoromethylene group in this compound significantly influences its reactivity, opening doors to novel chemical transformations. Research continues to uncover new ways to leverage this unique structural motif. One notable example is its use in the synthesis of complex molecules through reactions that are not readily achievable with non-fluorinated analogs.

A key reaction involves the addition of organometallic reagents to the carbonyl group. For example, the reaction of this compound with lithiated 1-bromo-4-fluorobenzene (B142099) yields a difluoroketone derivative, which serves as a precursor to pharmacologically active compounds like sigma-1 receptor ligands. nih.gov

Another significant area of exploration is olefin metathesis. The gem-difluoro group's influence on the reactivity of the adjacent double bond is a subject of study. Research on the related 2,2-difluoropent-4-enoic acid has shown its utility in ring-closing metathesis (RCM) to form seven-membered bicyclic amidines, demonstrating the potential for creating complex heterocyclic structures. uniovi.es

| Reaction Type | Reagents | Product Type | Reference |

| Organometallic Addition | n-BuLi, 1-bromo-4-fluorobenzene | Difluoroketone derivative | nih.gov |

| Ozonolysis | O₃, Me₂S | Aldehyde | nih.gov |

| Reductive Amination | 4-(4-chlorophenyl)piperidin-4-ol | Difluorinated reduced haloperidol (B65202) analogue | nih.gov |

| Olefin Metathesis (on related acid) | Grubbs Catalyst | Bicyclic fluorinated uracils | uniovi.es |

This table highlights some of the novel transformations involving this compound and related structures.

Integration with Artificial Intelligence and Machine Learning in Reaction Design